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Compound of Interest

Compound Name: MMB-FUBINACA

Cat. No.: B8819474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of MMB-FUBINACA (also known as AMB-

FUBINACA or FUB-AMB) as a potent agonist for both cannabinoid type 1 (CB1) and type 2

(CB2) receptors. Through a comparative analysis with other well-known synthetic and

endogenous cannabinoids, this document offers quantitative data, detailed experimental

methodologies, and visual representations of key signaling pathways to support further

research and development.

Comparative Analysis of Receptor Binding and
Functional Activity
MMB-FUBINACA demonstrates high affinity and functional potency at both CB1 and CB2

receptors. The following tables summarize its binding affinity (Ki) and functional activity (EC50)

in comparison to its methylated analog MDMB-FUBINACA, the classical synthetic cannabinoid

CP55,940, and the primary psychoactive constituent of cannabis, Δ⁹-Tetrahydrocannabinol

(THC).

Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)
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Compound CB1 Ki (nM) CB2 Ki (nM) Reference

MMB-FUBINACA 10.04 - 16.3 0.786 - 1.2 [1][2]

MDMB-FUBINACA 0.10 - 1.14 0.12 - 0.13 [3]

CP55,940

~3-5x lower affinity

than MDMB-

FUBINACA

~20x lower affinity

than MDMB-

FUBINACA

[4]

Δ⁹-THC 3.87 - 134

~200x lower affinity

than MDMB-

FUBINACA

[2][3][4]

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Cannabinoid Receptor Functional Activity (EC50, nM)

Compound Assay CB1 EC50 (nM) CB2 EC50 (nM) Reference

MMB-FUBINACA [³⁵S]GTPγS 0.54 - 1.8 0.13 [1][2]

cAMP Inhibition 0.63 - [1][5]

GIRK Activation 2.0 18 [1][5]

MDMB-

FUBINACA
[³⁵S]GTPγS 0.27 0.14 [3]

cAMP Inhibition 0.06 - 0.66 0.76 [3]

CP55,940 [³⁵S]GTPγS 0.18 0.14 [1][5]

cAMP Inhibition 2.1 - [1][5]

GIRK Activation 42 4.2 [1][5]

Δ⁹-THC [³⁵S]GTPγS
~30x less potent

than CP55,940
- [4]

Lower EC50 values indicate higher potency.
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Experimental Protocols
The validation of MMB-FUBINACA's activity on CB1 and CB2 receptors relies on established

in vitro assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring

its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of MMB-FUBINACA for the hCB1 and

hCB2 receptors.

Materials:

Membrane preparations from cells (e.g., HEK-293) stably expressing either hCB1 or hCB2

receptors.[6]

Radioligands: [³H]SR141716A for hCB1 and [³H]CP55,940 for hCB2.[2]

Test compound: MMB-FUBINACA.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free

bovine serum albumin (BSA), pH 7.4.[2]

Non-specific binding control: A high concentration of an unlabeled high-affinity cannabinoid

ligand (e.g., 10 µM WIN-55,212-2 or CP-55,940).[7]

Glass fiber filters and a cell harvester.[6]

Scintillation counter.[6]

Procedure:

In a 96-well plate, add a fixed concentration of the radioligand.

Add increasing concentrations of the test compound (MMB-FUBINACA).
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Include control wells for total binding (radioligand only) and non-specific binding (radioligand

+ excess unlabeled ligand).

Add a fixed amount of the membrane preparation to each well.

Incubate the plate, typically for 60-90 minutes at 30°C.[6]

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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